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molecular formula C4H9ClO2S B1367638 1-Chloro-3-(methylsulfonyl)propane CAS No. 54533-11-8

1-Chloro-3-(methylsulfonyl)propane

Cat. No. B1367638
M. Wt: 156.63 g/mol
InChI Key: YMLUGIXGNODJEE-UHFFFAOYSA-N
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Patent
US08642601B2

Procedure details

1-Chloro-3-(methanesulfonyl)-propane (160 g) was added to 1H-indol-4-ol (108.77 g) in 1 L MeCN, and 338 g K2CO3 and 13.36 g KI were added. The reaction mixture was stirred overnight at 80° C., then cooled and filtered through celite. The filtrate was vacuum distilled and solvent replaced with DCM (700 mL). The mixture was filtered, and the solvent removed in vacuo and replaced with MeOH (600 mL). The solvent was partially removed in vacuo at 40° C. and crystallization occurred. After cooling, additional MeOH was added and the slurry was filtered. The collected solid was rinsed with cold MeOH and dried overnight at 35° C. in vacuo under N2 to provide 4-(3-methanesulfonyl-propoxy)-1H-indole (82%).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
108.77 g
Type
reactant
Reaction Step One
Name
Quantity
338 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][S:5]([CH3:8])(=[O:7])=[O:6].[NH:9]1[C:17]2[CH:16]=[CH:15][CH:14]=[C:13]([OH:18])[C:12]=2[CH:11]=[CH:10]1.C([O-])([O-])=O.[K+].[K+]>CC#N>[CH3:8][S:5]([CH2:4][CH2:3][CH2:2][O:18][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:12]=1[CH:11]=[CH:10][NH:9]2)(=[O:7])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
ClCCCS(=O)(=O)C
Name
Quantity
108.77 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)O
Name
Quantity
338 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
DISTILLATION
Type
DISTILLATION
Details
distilled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solvent was partially removed in vacuo at 40° C.
CUSTOM
Type
CUSTOM
Details
crystallization
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
additional MeOH was added
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
The collected solid was rinsed with cold MeOH
CUSTOM
Type
CUSTOM
Details
dried overnight at 35° C. in vacuo under N2
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)CCCOC1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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